molecular formula C12H24STe B14232604 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene CAS No. 557102-44-0

2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene

Cat. No.: B14232604
CAS No.: 557102-44-0
M. Wt: 328.0 g/mol
InChI Key: CIWCAXRBJDDPPE-UHFFFAOYSA-N
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Description

2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is an organic compound that features a tellurium atom bonded to a butyl group and a sulfur atom bonded to a methyl group. The compound also contains a heptene backbone, which is a seven-carbon chain with a double bond at the first position. This unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene typically involves the following steps:

    Formation of the Heptene Backbone: The heptene backbone can be synthesized through various methods, including the Wittig reaction or the elimination of halides from heptane derivatives.

    Introduction of the Tellurium Group: The butyltellanyl group can be introduced via a nucleophilic substitution reaction where a butyltellurium halide reacts with the heptene backbone.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiol-ene reaction, where a methylthiol reacts with the double bond in the heptene backbone under UV light or radical initiators.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the nucleophilic substitution and thiol-ene reactions, as well as advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tellurium and sulfur atoms. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the double bond in the heptene backbone or the tellurium atom. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The tellurium and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups. Halogenation and alkylation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and oxygen under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and strong bases or acids.

Major Products Formed

    Oxidation: Oxidized tellurium and sulfur compounds, such as tellurium dioxide and sulfoxides.

    Reduction: Reduced alkanes and tellurium hydrides.

    Substitution: Various substituted heptenes and tellurium/sulfur derivatives.

Scientific Research Applications

2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium and sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique tellurium and sulfur chemistry.

    Industry: Used in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of tellurium-sulfur bonds.

    Pathways Involved: The compound can affect redox pathways due to its ability to undergo oxidation and reduction reactions. This can lead to changes in cellular redox states and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    2-(Butyltellanyl)hept-1-ene: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.

    1-(Methylsulfanyl)hept-1-ene:

    2-(Butyltellanyl)-1-heptene: Similar structure but without the methylsulfanyl group, leading to different chemical properties.

Uniqueness

2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is unique due to the presence of both tellurium and sulfur atoms, which allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

CAS No.

557102-44-0

Molecular Formula

C12H24STe

Molecular Weight

328.0 g/mol

IUPAC Name

2-butyltellanyl-1-methylsulfanylhept-1-ene

InChI

InChI=1S/C12H24STe/c1-4-6-8-9-12(11-13-3)14-10-7-5-2/h11H,4-10H2,1-3H3

InChI Key

CIWCAXRBJDDPPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CSC)[Te]CCCC

Origin of Product

United States

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